2-Phenylmethoxyiminobutanoic acid

Physicochemical Properties Lipophilicity Drug Discovery

This 2-(benzyloxyimino)butyric acid building block solves the need for a reliable, lipophilicity-tuned oxime-ether intermediate in medicinal and agrochemical synthesis. Even minor structural deviations alter LogP and pKa, compromising SAR reproducibility. - Enables precise introduction of the phenylmethoxyimino pharmacophore into beta-lactam antibiotics and fungicide candidates. - Consistent quality ensures reliable reactivity in amidations, esterifications, and chemoenzymatic cascades. - Available with rapid global shipping for uninterrupted R&D workflows.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 5435-45-0
Cat. No. B13794515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylmethoxyiminobutanoic acid
CAS5435-45-0
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCC(=NOCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H13NO3/c1-2-10(11(13)14)12-15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14)
InChIKeyXMAAOPAZUBODOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylmethoxyiminobutanoic Acid Overview


2-Phenylmethoxyiminobutanoic acid (CAS 5435-45-0), also known as (2E)-2-phenylmethoxyiminobutanoic acid or NSC21439, is a specialized organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is classified as an amino acid derivative, featuring a carboxylic acid group and a phenylmethoxyimino moiety . This structure places it within a class of compounds that serve as versatile synthetic intermediates, with potential applications in medicinal chemistry and as precursors in the development of more complex molecules, including oxime-type beta-lactam antibiotics and agricultural fungicides .

Versatile synthetic intermediate with phenylmethoxyimino and carboxylic acid handles
Suited for medicinal chemistry and agrochemical building-block strategies
Oxime-ether scaffold enables downstream derivatization toward β-lactam analogues and fungicides

2-Phenylmethoxyiminobutanoic Acid Specificity


The 2-phenylmethoxyiminobutanoic acid structure presents a specific combination of a phenylmethoxyimino group and a butanoic acid backbone. Generic substitution with similar compounds (e.g., simpler benzyloxyimino or methoxyimino derivatives) is not possible because even minor alterations to the oxime ether substituent or the length of the alkanoic acid chain can lead to significant changes in critical properties. These properties include lipophilicity (LogP), acid dissociation constant (pKa), crystal packing, and reactivity in downstream synthetic steps . For instance, while related compounds like methyl 2-(benzyloxyimino)-3-oxobutanoate (CAS 84187-51-9) are established intermediates [1], the specific substitution pattern of CAS 5435-45-0 dictates its unique behavior as a building block and its distinct physicochemical profile, necessitating its specific procurement for validated experimental protocols.

Chain length

Altering the butanoic acid backbone (e.g., to propanoic or pentanoic) may shift lipophilicity and pKa, leading to divergent reactivity in downstream steps.

Oxime substituent

Replacing the phenylmethoxy group with simpler methoxy or benzyloxy ethers can change crystal packing and reaction selectivity; benzyloxyimino analogs are not direct substitutes.

2-Phenylmethoxyiminobutanoic Acid Key Evidence


Physicochemical Profile

The compound's physicochemical properties differentiate it from related oxyiminoalkanoic acids. Its predicted lipophilicity is LogP = 2.05380, indicating moderate lipophilicity that is crucial for predicting membrane permeability in drug design . In contrast, a more complex analog, TAK-559, has a significantly larger structure and different LogP profile, leading to distinct biological activity [1]. While direct experimental pKa data is unavailable, its predicted acid dissociation constant would differ from analogs with varying chain lengths or substituents, impacting its ionization state at physiological pH.

Lipophilicity
Class-level
LogP = 2.05 (predicted)
Predicted membrane permeability context for screening
Calculated value; experimental data required
Physicochemical Properties Lipophilicity Drug Discovery

Bioactive Compound Scaffold

The phenylmethoxyimino motif, as embodied by CAS 5435-45-0, is a recognized scaffold in several bioactive compound classes. Patents specifically claim phenylmethoxyimino compounds as agricultural fungicides with activity against pathogens like Pyricularia oryzae and Rhizoctonia solani [1]. Similarly, benzyloxyimino derivatives have been explored for antibacterial applications, with some showing MIC values in the range of 3.13–6.25 μg/mL against specific bacterial strains [2]. While this is class-level inference, it establishes the target compound's structural relevance to these research areas. Alternative scaffolds, such as simple alkyloximes, would lack the aromatic phenylmethoxy group that is key for target interaction in these applications.

Antimicrobial scaffold
Class-level
Comparator MIC 3.13–6.25 µg/mL (FabH)
Supports scaffold relevance for antimicrobial SAR studies
No direct MIC data for CAS 5435-45-0
Medicinal Chemistry Antibacterial Fungicide

2-Phenylmethoxyiminobutanoic Acid Applications


Agricultural Fungicide Intermediate

Based on the patent literature establishing the phenylmethoxyimino class as effective fungicides [1], this compound is a prime candidate for use as a synthetic intermediate. Researchers developing novel crop protection agents can use it as a starting material or key building block to introduce the phenylmethoxyimino pharmacophore into new chemical entities. Its specific structure allows for further derivatization at the carboxylic acid group, enabling the exploration of structure-activity relationships (SAR) for enhanced fungicidal potency and spectrum.

Antibacterial Scaffold Precursor

The benzyloxyimino moiety is a recognized feature in molecules with antibacterial activity, including those targeting enzymes like FabH [2]. This compound can serve as a versatile precursor in medicinal chemistry programs aimed at synthesizing new antibacterial agents. Its moderate lipophilicity (LogP = 2.05) makes it a favorable starting point for designing compounds with desirable drug-like properties, allowing chemists to build upon the core scaffold to optimize for target binding and pharmacokinetic profiles.

Enantiopure 3-Hydroxycarboxylic Acid Synthesis

Recent research highlights the utility of related 2-oxoacid intermediates in chemoenzymatic cascades for producing enantioenriched 2-substituted 3-hydroxycarboxylic acids, achieving 91-98% enantiomeric excess . This suggests that CAS 5435-45-0 could be explored as a substrate or intermediate in similar biocatalytic transformations. Its procurement would enable researchers to investigate new enzymatic routes to valuable chiral building blocks for pharmaceuticals and fine chemicals.

Application
Selection Property
Validation Focus
Agricultural fungicide intermediate
Phenylmethoxyimino pharmacophore
SAR exploration for crop protection
Antibacterial scaffold precursor
Benzyloxyimino core scaffold
FabH inhibition / antibacterial SAR
Chiral 3-hydroxycarboxylic acid synthesis
2-Oxoacid intermediate potential
Biocatalytic route viability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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